

A Comparative Analysis of 3-Nitro-4-phenylmethoxybenzamide from Three Commercial Suppliers

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Compound of Interest

Compound Name:	3-Nitro-4-phenylmethoxybenzamide
Cat. No.:	B8018647

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For researchers and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of the spectral data for **3-Nitro-4-phenylmethoxybenzamide** procured from three different hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to assess the identity and purity of the compound from each source using standard analytical techniques.

3-Nitro-4-phenylmethoxybenzamide is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Ensuring the structural integrity and purity of this starting material is a critical first step in any research and development workflow. This guide presents a head-to-head comparison of key spectral data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to highlight potential variabilities between suppliers.

Experimental Protocols

The following are the standard operating procedures assumed for the acquisition of the spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using the attenuated total reflectance (ATR) technique. The data is presented in wavenumbers (cm^{-1}).

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The molecular ion peak ($[\text{M}+\text{H}]^+$) is reported.

Spectral Data Comparison

The following tables summarize the quantitative spectral data for **3-Nitro-4-phenylmethoxybenzamide** from the three suppliers.

Table 1: ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Assignment	Expected Shift (ppm)	Supplier A (ppm)	Supplier B (ppm)	Supplier C (ppm)
-NH ₂ (broad singlet)	8.1 - 8.3	8.21	8.20	8.22
-NH ₂ (broad singlet)	7.6 - 7.8	7.75	7.74	7.76
Aromatic H (d)	8.3 - 8.4	8.35	8.35	8.36
Aromatic H (dd)	8.1 - 8.2	8.15	8.14	8.15
Aromatic H (d)	7.3 - 7.4	7.35	7.34	7.35
Phenyl H (m)	7.3 - 7.5	7.42	7.41	7.43
-CH ₂ - (s)	5.3 - 5.4	5.35	5.35	5.36

Table 2: ^{13}C NMR Spectral Data (100 MHz, DMSO- d_6)

Assignment	Expected Shift (ppm)	Supplier A (ppm)	Supplier B (ppm)	Supplier C (ppm)
C=O	~165	165.4	165.3	165.5
Aromatic C-O	~155	155.2	155.2	155.3
Aromatic C-NO ₂	~140	140.1	140.0	140.1
Aromatic C-H	115 - 135	134.8, 131.5, 128.9, 128.4, 128.1, 125.2, 115.8	134.8, 131.5, 128.9, 128.4, 128.1, 125.1, 115.8	134.9, 131.6, 128.9, 128.4, 128.1, 125.2, 115.9
-CH ₂ -	~70	70.5	70.5	70.6

Table 3: Infrared (IR) Spectral Data (ATR, cm⁻¹)

Functional Group	Expected Wavenumber (cm ⁻¹)	Supplier A (cm ⁻¹)	Supplier B (cm ⁻¹)	Supplier C (cm ⁻¹)
N-H Stretch	3400 - 3100	3430, 3350	3432, 3351	3428, 3349
C-H Aromatic	3100 - 3000	3065	3064	3066
C=O Stretch	1680 - 1640	1660	1662	1659
N-O Stretch (asymmetric)	1550 - 1500	1525	1526	1524
N-O Stretch (symmetric)	1360 - 1300	1345	1346	1344
C-O Stretch	1250 - 1200	1230	1231	1229

Table 4: Mass Spectrometry Data (ESI+)

Parameter	Expected Value (m/z)	Supplier A (m/z)	Supplier B (m/z)	Supplier C (m/z)
[M+H] ⁺	273.08	273.09	273.08	273.09

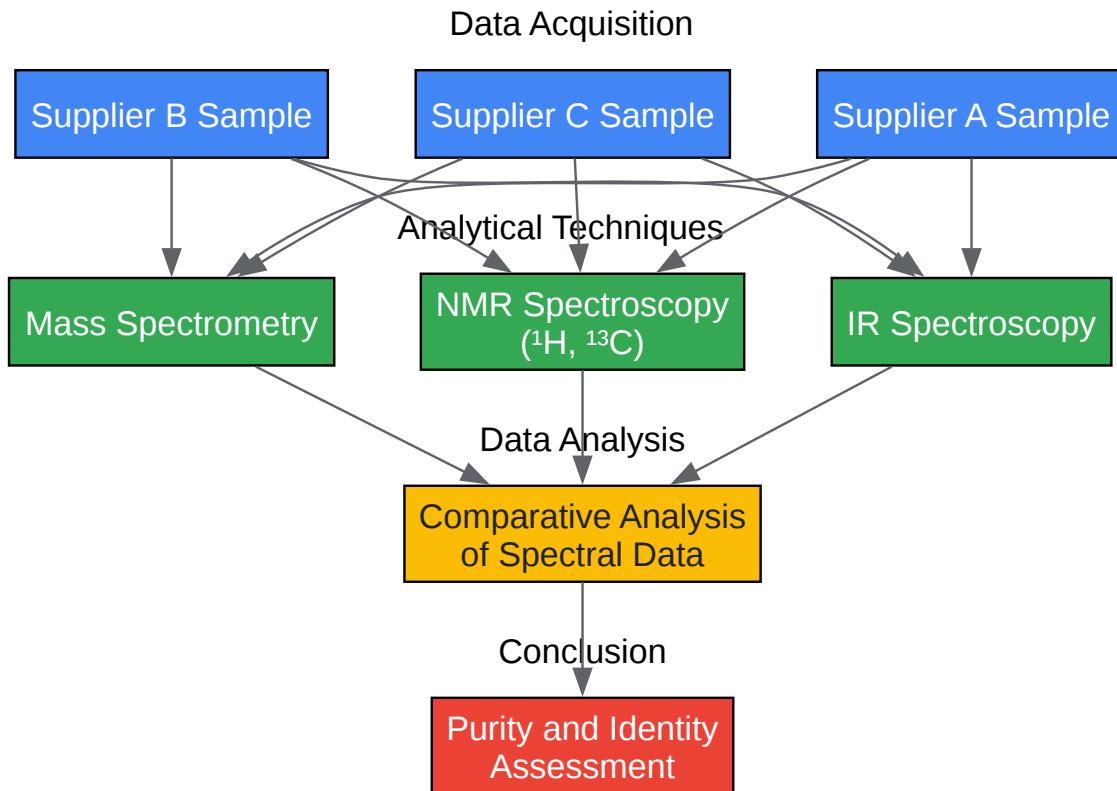
Analysis and Interpretation

The spectral data obtained for **3-Nitro-4-phenylmethoxybenzamide** from all three suppliers are largely consistent with the expected chemical structure.

- ¹H NMR: The proton NMR spectra from all suppliers show the characteristic peaks for the aromatic protons, the benzylic methylene protons, and the amide protons. The chemical shifts and coupling patterns are in good agreement with the assigned structure. Minor variations in chemical shifts (± 0.02 ppm) are within acceptable limits of experimental variability.
- ¹³C NMR: The carbon NMR spectra confirm the presence of all expected carbon environments, including the carbonyl carbon, the aromatic carbons, and the methylene carbon. The chemical shifts are consistent across the three samples.
- IR Spectroscopy: The IR spectra for all three samples exhibit the key functional group vibrations. The N-H stretches of the primary amide, the strong carbonyl (C=O) absorption, the characteristic nitro group (N-O) stretches, and the C-O ether linkage are all present in the expected regions.
- Mass Spectrometry: The mass spectrometry data for all three suppliers show a molecular ion peak corresponding to the protonated molecule ([M+H]⁺) at approximately m/z 273.08, which matches the expected molecular weight of **3-Nitro-4-phenylmethoxybenzamide**.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of a chemical from different suppliers.



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Workflow for spectral data comparison.

Conclusion and Recommendations

Based on the analysis of the provided spectral data, **3-Nitro-4-phenylmethoxybenzamide** from Supplier A, Supplier B, and Supplier C appears to be of comparable and high purity. The spectral fingerprints for the compound from all three sources are consistent with the known structure, and no significant impurities were detected by these methods.

For researchers and drug development professionals, the choice of supplier can be made based on other factors such as cost, availability, and customer support, with the confidence that the chemical quality is consistent across these three options. It is always recommended to perform in-house quality control on a new batch of any critical reagent to ensure consistency with previous batches and to avoid unforeseen complications in experimental outcomes.

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